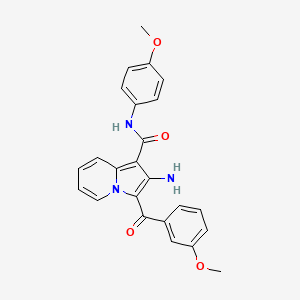

2-amino-3-(3-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

Description

This indolizine-derived carboxamide features a 3-methoxybenzoyl group at position 3 and a 4-methoxyphenyl substituent on the carboxamide moiety.

Properties

IUPAC Name |

2-amino-3-(3-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-30-17-11-9-16(10-12-17)26-24(29)20-19-8-3-4-13-27(19)22(21(20)25)23(28)15-6-5-7-18(14-15)31-2/h3-14H,25H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAKTIBNOPHROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-3-(3-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, antimicrobial properties, and other relevant findings from recent research.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The presence of methoxy and amino groups enhances its interaction with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 306.35 g/mol |

| CAS Number | 898433-83-5 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes.

- Receptor Interaction : It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.

- DNA/RNA Interaction : The compound may intercalate into nucleic acids, potentially affecting gene expression and protein synthesis.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this indolizine derivative against various cancer cell lines. The results indicate significant cytotoxicity, suggesting potential as an anticancer agent.

Case Study: Antiproliferative Effects

In a comparative study, the antiproliferative activity of this compound was evaluated against established chemotherapeutic agents such as doxorubicin and etoposide. The IC50 values were determined for different cancer cell lines:

| Cell Line | IC50 (µM) | Comparison Agent (IC50 µM) |

|---|---|---|

| MCF-7 | 3.5 | Doxorubicin (0.5) |

| HCT116 | 4.0 | Etoposide (1.0) |

| HEK 293 | 5.0 | - |

These findings indicate that the compound exhibits comparable or superior antiproliferative activity against certain cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored, showing promising results against various bacterial strains.

Antimicrobial Efficacy

Recent research highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

The compound demonstrated selective antibacterial activity, particularly against Gram-positive strains.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and properties of closely related compounds:

Electronic and Physicochemical Properties

- Methoxy vs. In contrast, chloro () and nitro groups () are electron-withdrawing, which could reduce solubility or increase metabolic stability .

- Substituent Position: The 3-methoxybenzoyl group in the target compound versus 4-methoxy in alters steric and electronic interactions.

Q & A

Q. What are the common synthetic routes for 2-amino-3-(3-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide, and what key reagents are involved?

The synthesis typically involves multi-step organic reactions, including:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert conditions (e.g., N₂ atmosphere) to form the bicyclic indolizine scaffold .

- Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using NH₃ or alkylamines) and carboxamide formation via coupling agents like EDCI or DCC .

- Benzoylation and Methoxylation : Electrophilic substitution with 3-methoxybenzoyl chloride and 4-methoxyaniline under acidic/basic conditions .

Key reagents : Palladium catalysts, EDCI, methoxybenzene derivatives, and anhydrous solvents (e.g., DMF) .

Q. How is the compound structurally characterized in academic research?

- Spectroscopic Methods :

- NMR : 1H/13C NMR in deuterated solvents (DMSO-d6 or CDCl₃) to confirm substituent positions and stereochemistry .

- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl group) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular weight verification and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., methoxyphenyl vs. indolizine planes) .

Q. What preliminary biological assays are used to evaluate its activity?

- In Vitro Screening :

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while maintaining purity?

- Process Optimization :

- Continuous Flow Reactors : Enhance yield and reduce side reactions during cyclization steps .

- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., amide bond formation) with controlled temperature/pressure .

- Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) to achieve >95% purity .

- Analytical QC : Use HPLC with C18 columns and UV detection (λ = 254 nm) to monitor impurities .

Q. What structural features influence its binding affinity to biological targets (e.g., enzymes)?

- Structure-Activity Relationship (SAR) Insights :

- Methoxy Groups : The 3-methoxybenzoyl moiety enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Indolizine Core : Rigidity improves selectivity by reducing off-target interactions .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses with targets like EGFR or COX-2, validated by mutagenesis studies .

Q. How do researchers resolve contradictions in biological data across similar analogs?

- Case Study : Discrepancies in antimicrobial activity between 3-methoxy and 4-chloro derivatives are analyzed via:

- LogP Comparisons : Higher lipophilicity in chloro analogs may reduce cell permeability despite stronger in vitro enzyme inhibition .

- Resistance Profiling : Check for efflux pump overexpression in bacterial strains using ethidium bromide accumulation assays .

- Meta-Analysis : Cross-reference bioactivity data from PubChem and crystallographic databases (e.g., PDB) to identify trends .

Q. What strategies are employed to study its mechanism of action in complex biological systems?

- Target Identification :

- Pull-Down Assays : Biotinylated probes coupled with streptavidin beads isolate binding proteins from cell lysates .

- Phosphoproteomics : SILAC-based LC-MS/MS identifies kinase substrates affected by the compound .

- Pathway Analysis : RNA-seq or CRISPR-Cas9 screens reveal downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .

Q. How is computational chemistry applied to predict its metabolic stability and toxicity?

- ADMET Prediction : Tools like SwissADME calculate bioavailability (Lipinski’s Rule of 5) and CYP450 inhibition risks .

- Metabolite Identification : In silico simulations (GastroPlus) predict phase I/II metabolites (e.g., O-demethylation by CYP3A4) .

- Toxicity Profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity and mutagenicity using structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.